2-Methyl-1,5-hexadien-3-ol
Overview
Description
2-Methyl-1,5-hexadien-3-ol is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a characteristic odor and is known for its role in various chemical reactions and industrial applications. The compound features a hydroxyl group (-OH) attached to a hexadiene chain, which includes two double bonds and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-hexadien-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with a suitable oxidizing agent to introduce the hydroxyl group. Another method includes the hydroboration-oxidation of 2-methyl-1,5-hexadiene, where the hydroboration step adds boron to the double bond, followed by oxidation to form the alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the addition of hydroxyl groups to the diene structure. The reaction conditions typically involve controlled temperatures and pressures to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-methyl-1,5-hexadien-3-one.
Reduction: Formation of 2-methyl-1,5-hexanediol.
Substitution: Formation of 2-methyl-1,5-hexadien-3-chloride or 2-methyl-1,5-hexadien-3-bromide.
Scientific Research Applications
2-Methyl-1,5-hexadien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-hexadien-3-ol involves its interaction with molecular targets through its hydroxyl group and double bonds. The hydroxyl group can form hydrogen bonds with various biological molecules, while the double bonds can participate in addition reactions. These interactions can influence the compound’s biological activity and its role in chemical synthesis.
Comparison with Similar Compounds
2-Methyl-1,5-hexadiene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,5-Hexadien-3-ol: Similar structure but without the methyl group, leading to different reactivity and applications.
2,5-Dimethyl-1,5-hexadien-3-ol: Contains an additional methyl group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Methyl-1,5-hexadien-3-ol is unique due to the presence of both a hydroxyl group and a methyl group on the hexadiene chain. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methylhexa-1,5-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h4,7-8H,1-2,5H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPIKCXXXVLDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937934 | |
Record name | 2-Methylhexa-1,5-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17123-60-3 | |
Record name | 2-Methyl-1,5-hexadiene-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylhexa-1,5-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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